molecular formula C16H16F2N4O2 B10918519 N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(2,5-difluorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10918519
M. Wt: 334.32 g/mol
InChI Key: YSIONVILGKPXNV-UHFFFAOYSA-N
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Description

N~5~-(2,5-DIFLUOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a difluorophenyl group, a pyrazolyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2,5-DIFLUOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the difluorophenyl and pyrazolyl groups. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Difluorophenyl Group: This step may involve the use of difluorobenzene derivatives under specific reaction conditions.

    Attachment of Pyrazolyl Group: This can be done through coupling reactions using pyrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2,5-DIFLUOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N5-(2,5-DIFLUOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N5-(2,5-DIFLUOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE include other isoxazolecarboxamides with different substituents. Examples may include:

  • N~5~-(2,4-DIFLUOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
  • N~5~-(2,5-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Uniqueness

The uniqueness of N5-(2,5-DIFLUOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H16F2N4O2

Molecular Weight

334.32 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H16F2N4O2/c1-3-22-8-11(9(2)20-22)13-7-15(24-21-13)16(23)19-14-6-10(17)4-5-12(14)18/h4-6,8,15H,3,7H2,1-2H3,(H,19,23)

InChI Key

YSIONVILGKPXNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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